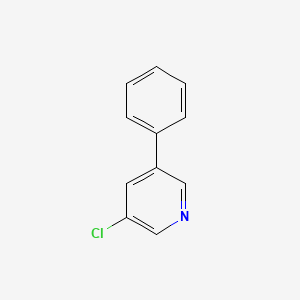

3-Chloro-5-phenylpyridine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Materials Science

The pyridine scaffold, a six-membered heteroaromatic ring containing one nitrogen atom, is a fundamental building block in chemistry. numberanalytics.com First isolated from coal tar in 1849, its unique electronic structure and properties have established it as a crucial component in diverse chemical fields. numberanalytics.com Pyridine and its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamins (niacin and pyridoxine), and are vital in applications ranging from drug design to materials science. nih.gov

In organic synthesis, the pyridine ring is a versatile scaffold for creating complex molecules. numberanalytics.com Its derivatives serve as intermediates, ligands for organometallic compounds, and catalysts in synthetic transformations. numberanalytics.comnih.gov The nitrogen atom in the ring makes pyridine a weak base and influences its reactivity; it is generally prone to nucleophilic substitution, typically at the C-2 and C-4 positions, while electrophilic substitution occurs with more difficulty at the C-3 position. nih.gov This predictable reactivity allows chemists to strategically modify the ring to build elaborate molecular frameworks.

The importance of pyridine scaffolds extends significantly into medicinal chemistry and drug discovery. researchgate.netbohrium.com The pyridine moiety is considered a "privileged scaffold" because it is consistently found in a wide range of FDA-approved drugs. researchgate.net Its presence can enhance the pharmacological properties of a molecule, often by improving water solubility due to its weak basicity. nih.govmdpi.com Researchers continuously explore new synthetic methods to develop novel pyridine-containing molecules for treating a wide array of diseases, including cancer and various infections. researchgate.netmdpi.com

In the realm of materials science, pyridine-based compounds are valued for their optical, chemical, and physical properties. nih.gov They are integral to the development of functional nanomaterials and are used in applications such as energy storage and photoredox catalysis. nih.govresearchgate.net The versatility of the pyridine scaffold ensures its continued and expanding role in driving innovation across multiple scientific disciplines. numberanalytics.com

Table 1: Key Applications of Pyridine Scaffolds

| Field | Application |

|---|---|

| Organic Synthesis | Building blocks, intermediates, ligands, catalysts numberanalytics.comnih.gov |

| Medicinal Chemistry | Core structure in pharmaceuticals, pharmacophores nih.govresearchgate.net |

| Agrochemicals | Component in pesticides and herbicides numberanalytics.com |

| Materials Science | Functional nanomaterials, energy storage, photoredox catalysis nih.govresearchgate.net |

The Role of Halogenated Pyridines as Key Precursors and Target Molecules in Organic Chemistry

Halogenated pyridines, or halopyridines, are a critical class of compounds that serve as fundamental building blocks in organic synthesis. nih.govnih.gov The carbon-halogen bond is a key functional group that enables a vast array of chemical transformations with precise regiocontrol, making halopyridines exceptionally valuable precursors for pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. nih.govchemrxiv.org

The synthesis of halopyridines can be challenging. Due to the electron-deficient nature of the pyridine ring, classical electrophilic aromatic substitution (EAS) reactions, which work well for many aromatic compounds, often require harsh conditions and have limited scope when applied to pyridines. nih.gov This has driven the development of novel and more selective halogenation methods. nih.govnih.gov One modern approach involves the use of specially designed phosphine (B1218219) reagents that can be installed on the pyridine ring and subsequently displaced by a halide, allowing for the halogenation of a broad range of unactivated pyridines, even in the late stages of a complex molecule's synthesis. nih.govacs.org

Once formed, the halogen atom on the pyridine ring acts as a versatile handle for further functionalization. It can be readily replaced or used in a variety of cross-coupling reactions, such as the Suzuki coupling, to form new carbon-carbon bonds. sigmaaldrich.com This capability is essential for constructing the complex molecular architectures required for modern drugs and materials. For instance, bifunctional molecules containing both a halogen and another reactive group, like an azide, are valuable synthons that can be used in both click chemistry and cross-coupling reactions, further expanding their synthetic utility. organic-chemistry.org The strategic incorporation of halogens into pyridine rings is therefore a foundational technique for accessing a wide diversity of essential chemical compounds. nih.gov

Positioning of 3-Chloro-5-phenylpyridine within the Landscape of Substituted Pyridines

This compound is a disubstituted pyridine, featuring both a chloro group at the 3-position and a phenyl group at the 5-position. This specific substitution pattern places it within a broad and important class of chemical compounds that are instrumental in synthetic and medicinal chemistry. The synthesis of such substituted pyridines is a significant area of research, with numerous methods developed to create polysubstituted pyridine and dihydropyridine (B1217469) structures. rsc.orgmdpi.com

The structure of this compound combines two key features: a halogen atom and an aryl group on the same pyridine core.

The chloro group at the 3-position serves as a potential site for further chemical modification, although reactions at the 3-position can be less favorable than at other positions on the ring. chemrxiv.org It also influences the electronic properties of the pyridine ring.

The phenyl group adds steric bulk and introduces a large, non-polar moiety, which can be crucial for molecular recognition and binding interactions in a biological context or for controlling the physical properties of a material.

Compounds with similar structures, such as 2-chloro-5-phenylpyridine (B1363647) and various 2-chloro-4-phenylpyridine (B1303126) derivatives, are known intermediates in the synthesis of more complex molecules. sigmaaldrich.comjoseroda.com For example, 2-chloro-5-iodopyridine (B1352245) can be used in a Suzuki coupling reaction with a phenylboronic acid ester to produce 2-chloro-5-phenylpyridine. sigmaaldrich.com The development of complex insecticidal agents has also involved the synthesis of molecules containing a chloro-substituted pyridine linked to a phenoxy group, highlighting the utility of this structural motif in agrochemistry. mdpi.com

While this compound itself is primarily available as a building block for chemical synthesis, its structure represents a key intersection of functionalities. synchem.de It is a member of the vast family of substituted pyridines, whose diverse derivatives are continuously explored for applications ranging from therapeutics to materials. rsc.org

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClN synchem.de |

| Molecular Weight | 189.64 g/mol synchem.de |

| CAS Number | 292068-12-3 synchem.de |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-5-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQRGAUVWHBXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376562 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292068-12-3 | |

| Record name | 3-chloro-5-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 5 Phenylpyridine and Analogs

Established Synthetic Pathways to the Pyridine (B92270) Core

The formation of the pyridine ring can be achieved through various established cyclocondensation and cyclization reactions, each offering a different approach to the assembly of this heterocyclic system. numberanalytics.comijpsonline.com

Several classical methods are employed for pyridine synthesis, involving the condensation of carbonyl compounds with a nitrogen source, typically ammonia (B1221849) or its derivatives. baranlab.org

Chichibabin Pyridine Synthesis: This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org It is a versatile method for producing substituted pyridines, often carried out at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orgthieme.de For instance, the reaction of acrolein and ammonia can yield 3-methylpyridine (B133936) and pyridine. wikipedia.org A variation of this synthesis uses nitriles as the nitrogen source. wikipedia.org

Bonnemann Cyclization: This reaction involves the [2+2+2] cycloaddition of a nitrile and two alkyne molecules, catalyzed by a cobalt complex. thieme-connect.comthieme-connect.com This method is notable for its ability to construct the pyridine ring in a single step. ijpsonline.com For example, using acetonitrile (B52724) as the nitrile component yields 2-methylpyridine. wikipedia.org

Kröhnke Pyridine Synthesis: This synthesis utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.orgwikipedia.org The reaction proceeds through a Michael-type addition followed by ring closure to form highly functionalized pyridines. acs.orgwikipedia.org This method is advantageous as it does not require the isolation of intermediate 1,5-dicarbonyl compounds and avoids an oxidation step. acs.orgacs.org

Gattermann-Skita Synthesis: In this approach, a malonate ester salt reacts with dichloromethylamine (B1213824) to form the pyridine ring. ijpsonline.comwikipedia.org

Wittig Reaction: The Wittig reaction and its aza-Wittig variant can be employed in multi-step sequences to construct polysubstituted pyridines. organic-chemistry.orgrsc.orgorganic-chemistry.org For example, a one-pot synthesis involving a cascade of reactions including a Wittig reaction, a Staudinger reaction, and an aza-Wittig reaction can produce pyridines from aldehydes, phosphorus ylides, and propargyl azide. organic-chemistry.org

Annulation Reactions: Annulation strategies have emerged as powerful methods for pyridine synthesis. researchgate.netrsc.org For example, a base-promoted annulation of aromatic terminal alkynes with benzamides can produce 3,5-diaryl pyridines. mdpi.com Another approach involves the copper-catalyzed [4+2] oxidative annulation of α,β-unsaturated ketoxime acetates with cyclopropanols. researchgate.net

Table 1: Overview of Selected Pyridine Synthesis Methods

| Synthesis Method | Key Reactants | General Description | Reference |

|---|---|---|---|

| Chichibabin Synthesis | Aldehydes, ketones, α,β-unsaturated carbonyls, ammonia | Condensation reaction to form the pyridine ring. | wikipedia.orgthieme.de |

| Bonnemann Cyclization | Nitrile, 2 x Alkyne | Cobalt-catalyzed [2+2+2] cycloaddition. | thieme-connect.comthieme-connect.com |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salts, α,β-unsaturated carbonyls | Michael addition followed by ring closure. | acs.orgwikipedia.org |

| Gattermann-Skita Synthesis | Malonate ester salt, Dichloromethylamine | Reaction leading to pyridine formation. | ijpsonline.comwikipedia.org |

| Wittig-based Approaches | Aldehydes, phosphorus ylides, nitrogen source | Multi-step sequence involving Wittig and aza-Wittig reactions. | organic-chemistry.orgrsc.org |

| Annulation Reactions | Varies (e.g., terminal alkynes and benzamides) | Ring-forming reactions to construct the pyridine core. | researchgate.netmdpi.com |

Transition metal catalysis offers efficient and selective routes to pyridine derivatives. numberanalytics.commdpi.com These methods often proceed under milder conditions and can provide access to complex substitution patterns. acsgcipr.org

Cobalt-Catalyzed Cycloadditions: As mentioned in the Bonnemann cyclization, cobalt catalysts are effective for the [2+2+2] cycloaddition of nitriles and alkynes. thieme-connect.comorganic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can be used in the synthesis of pyridines from aldehydes, alkynes, and ammonium acetate, involving hydroacylation and N-annulation steps. acsgcipr.org Rh(III)-catalyzed C-H functionalization of α-fluoro-α,β-unsaturated oximes with terminal alkynes can produce 3-fluoropyridines. ijpsonline.comijpsonline.com

Copper-Catalyzed Syntheses: Copper catalysts have been employed in various pyridine syntheses. researchgate.net For example, a copper-catalyzed aerobic reaction can be used to synthesize 2-arylpyridines. ijpsonline.com Another method involves the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine. nih.gov

Iron-Catalyzed Cyclizations: Iron, being an inexpensive metal, is an attractive catalyst for pyridine synthesis. mdpi.com Iron-catalyzed cyclization of ketoxime acetates and aldehydes can produce symmetrical pyridines. acsgcipr.org

Palladium-Catalyzed Reactions: Palladium catalysts are used in C-H activation and functionalization of the pyridine ring. nih.gov For instance, Pd(OAc)₂ can catalyze the alkenylation of pyridines. nih.gov

Cyclocondensation and Cyclization Approaches (e.g., Chichibabin, Bonnemann, Krohnke, Gattermann-Skita, Wittig, Annulation)

Strategies for Halogenation at the Pyridine 3-Position

Introducing a halogen, specifically chlorine, at the 3-position of the pyridine ring requires regioselective methods due to the electronic nature of the pyridine ring, which generally directs electrophilic substitution to the 3- and 5-positions but can be influenced by existing substituents.

One documented approach to obtain a chloro-substituted pyridine involves the treatment of a corresponding pyridinone with a chlorinating agent. For example, 2-chloro-3-cyano-6-methyl-5-phenylpyridine can be synthesized from 3-cyano-6-methyl-5-phenyl-1H-pyridin-2-one by heating with phenylphosphonic dichloride. prepchem.com

While specific methods for the direct regioselective halogenation at the 3-position leading to 3-chloro-5-phenylpyridine are not extensively detailed in the provided context, general strategies for halogenating pyridines can be inferred.

This subsection's topic is not directly addressed in the provided search results.

This subsection's topic is not directly addressed in the provided search results.

Regioselective Halogenation via Phosphonium (B103445) Salts and Halide Nucleophiles

Approaches to Phenyl Group Introduction at the Pyridine 5-Position

The introduction of a phenyl group at the 5-position of the pyridine ring is a key step in the synthesis of this compound. This can be achieved through various cross-coupling reactions or by incorporating the phenyl group into one of the starting materials for the pyridine ring synthesis.

An example of introducing a phenyl group at the 5-position is seen in the synthesis of 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile derivatives, where a substituted aniline (B41778) is a key reactant. researchgate.net

Furthermore, the synthesis of 4-(3-chloro-phenyl)-pyridine has been achieved through a multi-step reaction involving an electrochemical reaction with zinc chloride, cobalt chloride, and tetrabutylammonium (B224687) tetrafluoroborate, followed by reaction with copper cyanide and lithium chloride. chemicalbook.com While this example places the chlorophenyl group at the 4-position, similar cross-coupling strategies could potentially be adapted for the 5-position.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Pyridine |

| 3-Methylpyridine |

| Acrolein |

| Ammonia |

| Acetonitrile |

| 2-Methylpyridine |

| α-Pyridinium methyl ketone salts |

| α,β-Unsaturated carbonyl compounds |

| Ammonium acetate |

| 1,5-Dicarbonyl compounds |

| Malonate ester |

| Dichloromethylamine |

| Phosphorus ylides |

| Propargyl azide |

| Benzamides |

| 3,5-Diaryl pyridines |

| α,β-Unsaturated ketoxime acetates |

| Cyclopropanols |

| 3-Fluoropyridines |

| α-Fluoro-α,β-unsaturated oximes |

| 2-Arylpyridines |

| Propargylamine |

| Ketoxime acetates |

| 2-Chloro-3-cyano-6-methyl-5-phenylpyridine |

| 3-Cyano-6-methyl-5-phenyl-1H-pyridin-2-one |

| Phenylphosphonic dichloride |

| 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

| 4-(3-Chloro-phenyl)-pyridine |

| Zinc chloride |

| Cobalt chloride |

| Tetrabutylammonium tetrafluoroborate |

| Copper cyanide |

| Lithium chloride |

Cross-Coupling Reactions for C-C Bond Formation

Cross-coupling reactions are fundamental in synthesizing biaryl compounds like this compound. These reactions, often catalyzed by palladium, enable the formation of a carbon-carbon bond between a halogenated pyridine and a phenyl group donor.

Suzuki-Miyaura Coupling: This is a widely used method for forming C-C bonds. It typically involves the reaction of a halo-pyridine with a phenylboronic acid in the presence of a palladium catalyst and a base. nih.govbeilstein-journals.org For instance, 3,5-dichloro-2-arylpyridines can be synthesized by the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with various arylboronic acids. nih.gov The reaction often proceeds with high yields and can be performed in aqueous media, which aligns with green chemistry principles. nih.govresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. beilstein-journals.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high functional group tolerance and its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Pyridyl zinc halides can be coupled with various haloheterocycles to generate pyridine-containing products. orgsyn.org While effective, challenges such as the difficulty in storing reagents and controlling the reaction can arise. google.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium. While it is a versatile method for C-C bond formation, its application can be limited by the toxicity of organotin reagents.

Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) to couple with an organic halide, typically catalyzed by nickel or palladium. Kumada coupling has been successfully used for the synthesis of phenylpyridines. For example, the reaction of heteroaryl chlorides with phenylmagnesium chloride, catalyzed by a nickel complex, can produce 2-, 3-, and 4-phenylpyridine. rsc.org

Table 1: Comparison of Cross-Coupling Reactions for Pyridine Synthesis

| Reaction | Catalyst | Coupling Partner | Key Advantages | Potential Challenges |

| Suzuki-Miyaura | Palladium | Organoboron | High yields, commercially available reagents, environmentally benign. nih.govresearchgate.net | Sensitivity to reaction conditions. |

| Negishi | Palladium or Nickel | Organozinc | High functional group tolerance, versatile. wikipedia.org | Reagent storage and reaction control can be difficult. google.com |

| Stille | Palladium | Organotin | Versatile for C-C bond formation. | Toxicity of organotin reagents. |

| Kumada | Nickel or Palladium | Organomagnesium (Grignard) | Effective for heteroaryl chlorides. rsc.org | Grignard reagents can be highly reactive. |

Direct Arylation Methodologies

Direct arylation is an increasingly popular method that forms a C-C bond by activating a C-H bond on one of the aromatic rings, thus avoiding the pre-functionalization required in traditional cross-coupling reactions.

For the synthesis of phenylpyridines, direct C-H arylation of the pyridine ring with an aryl halide is a powerful tool. The regioselectivity of the reaction is a key challenge and is often influenced by the electronic properties of the substituents on the pyridine ring. nih.gov For example, the direct arylation of 3-chloropyridine (B48278) can be sluggish. uni-muenchen.de However, with the right catalytic system, such as a bis(alkoxo)palladium complex, a wide range of heterocycles can be arylated with heteroaryl chlorides in moderate to excellent yields. doi.org

Significant progress has been made in the palladium-catalyzed direct arylation of heteroaryls with aryl chlorides, which are attractive starting materials due to their lower cost and wider availability compared to bromides and iodides. doi.org

Integrated Synthetic Protocols for this compound

Integrated synthetic protocols, such as multicomponent and one-pot reactions, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation.

Multicomponent Reaction Strategies for Pyridine Derivatives

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. bohrium.com The Hantzsch pyridine synthesis is a classic example of a multicomponent reaction, typically involving an aldehyde, a β-keto ester, and a nitrogen donor. wikipedia.orgtaylorfrancis.com

MCRs are considered a green chemistry tool due to their high efficiency and methodological simplicity. bohrium.com They have been widely used to synthesize a variety of substituted pyridines. bohrium.comrsc.org These reactions can be catalyzed by metals or be metal-free, and can be performed under various conditions, including solvent-free or in aqueous media. bohrium.com

One-Pot Synthetic Procedures

Various one-pot methods for synthesizing substituted pyridines have been developed. For example, a one-pot, three-component reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate can produce polysubstituted pyridines in good yields with complete regioselectivity. organic-chemistry.org Another approach involves the nickel-catalyzed dehydrogenation of alkyl ketones followed by conjugate addition and condensation to form substituted pyridines. oup.com Gold-catalyzed one-pot synthesis of pentasubstituted pyridines has also been reported. acs.org

Green Chemistry Principles in Pyridine Synthesis Relevant to this compound

The application of green chemistry principles to the synthesis of pyridines aims to reduce the environmental impact of chemical processes. This includes the use of sustainable solvents, recyclable catalysts, and energy-efficient reaction conditions. benthamscience.comnumberanalytics.com

Utilization of Sustainable Solvents and Catalysts

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents are often toxic and environmentally harmful. benthamscience.com Therefore, there is a growing interest in using sustainable alternatives.

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that are often non-volatile and thermally stable. benthamscience.comscilit.com They can act as both solvents and catalysts in chemical reactions. benthamscience.com The use of ionic liquids in pyridine synthesis has been shown to improve reaction efficiency, yield, and selectivity, often allowing for milder reaction conditions and one-pot procedures. benthamscience.comrsc.orglongdom.org Pyridinium-based ionic liquids have been synthesized and used to promote reactions in aqueous media. nih.govmdpi.com

Polyethylene Glycol (PEG-400): PEG-400 is a non-toxic, biodegradable, and recyclable polymer that can be used as a reaction medium. nih.govfao.org It has been successfully employed in the synthesis of various pyridine derivatives, often leading to good yields and simple work-up procedures. nih.govniscpr.res.inaurigeneservices.com PEG-400 can be an efficient and recyclable medium for multicomponent reactions. nih.govrasayanjournal.co.in

Table 2: Green Solvents in Pyridine Synthesis

| Solvent | Key Properties | Application in Pyridine Synthesis |

| Ionic Liquids | Low volatility, thermal stability, tunable properties, potential for recyclability. benthamscience.comscilit.com | Can act as both solvent and catalyst, improving yield and efficiency in multicomponent reactions. benthamscience.comrsc.org |

| PEG-400 | Non-toxic, biodegradable, recyclable, soluble in water and some organic solvents. nih.govfao.orgniscpr.res.in | Used as a medium for multicomponent and one-pot syntheses of pyridine derivatives. nih.govaurigeneservices.comrasayanjournal.co.in |

Microwave-Assisted and Ultrasonic Synthesis Techniques

Modern synthetic chemistry has increasingly adopted energy-efficient and time-saving technologies, with microwave (MW) irradiation and ultrasonic techniques emerging as powerful tools for accelerating organic reactions. mdpi.comoatext.com These methods offer significant advantages over conventional heating, including rapid and uniform heating, which often leads to shorter reaction times, higher yields, and cleaner reaction profiles with fewer by-products. mdpi.comasianpubs.org

Microwave-assisted synthesis has been successfully applied to the formation of a wide array of heterocyclic compounds, including pyridine and quinoline (B57606) derivatives. mdpi.comijpsonline.comjmpas.com For instance, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde, a related heterocyclic structure, was achieved by treating a substituted acetanilide (B955) with dimethyl formamide (B127407) (DMF) and phosphorus oxychloride under microwave irradiation. jmpas.com This reaction was completed in one hour, demonstrating a significant acceleration compared to traditional methods. jmpas.com Similarly, multicomponent reactions (MCRs) for producing pyrazolo[3,4-b]pyridines have shown improved yields and drastically reduced reaction times when conducted under microwave irradiation compared to conventional heating. mdpi.com Another example involves the one-pot, multi-component synthesis of 6-Amino-3,5-dicarbonitrile-2-thio-pyridines, where microwave irradiation, in the presence of a ZnCl₂ catalyst, led to moderate to good yields in shortened timeframes. mdpi.com While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent in the literature, the successful application of this technique to analogous structures suggests its high potential for the efficient synthesis of this target molecule.

The following table summarizes representative examples of microwave-assisted synthesis of pyridine analogs and related heterocycles.

Table 1: Examples of Microwave-Assisted Synthesis of Heterocyclic Analogs

| Reactants | Product | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, 4-anisaldehyde, p-substituted α-keto-nitriles | Pyrazolo[3,4-b]pyridines | Acetic acid, MW irradiation | Higher than conventional | Shorter than conventional | mdpi.com |

| Aliphatic/aryl/heteroaryl aldehydes, malononitrile, thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | ZnCl₂, MW irradiation | Moderate to Good | Shorter than conventional | mdpi.com |

| 6H-1,2-oxazines, various alkynes | Polyfunctionalized pyridines | Lewis acid catalyst, MW irradiation | Higher than conventional | Not specified | mdpi.com |

| 3-chloro-4-fluoroaniline, acetic anhydride, DMF/POCl₃ | 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | MW irradiation | 94% | 1 hour | jmpas.com |

Ultrasonic irradiation, which utilizes high-frequency sound waves to induce cavitation and accelerate chemical reactions, is another green chemistry approach applied to the synthesis of heterocyclic compounds. asianpubs.orgijpsonline.com This method has been shown to enhance reaction rates and yields, particularly in multicomponent reactions for synthesizing pyridine derivatives. asianpubs.org A notable example is the one-pot, three-component synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives from cyanoacetamide, aromatic ketones, and substituted aromatic aldehydes. asianpubs.org The use of ultrasonication in this reaction significantly reduced the time required and improved yields compared to conventional methods. asianpubs.org Furthermore, ultrasound has been employed in catalyst-free syntheses, such as the preparation of 3-alkyl-5-aryl isoxazoles, highlighting its utility in promoting reactions under mild conditions. nih.gov The application of ultrasound has also been documented in unusual four-component reactions to create complex fused heterocyclic systems like 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines. beilstein-journals.org The proven efficacy of ultrasonic assistance in the synthesis of varied pyridine and azole analogs underscores its potential as a valuable technique for the synthesis of this compound. beilstein-journals.orgmdpi.com

Table 2: Examples of Ultrasonic-Assisted Synthesis of Pyridine Analogs

| Reactants | Product | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|

| Cyanoacetamide, aromatic ketones, substituted aromatic aldehydes | 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile | NaOH, Ultrasonication | Enhanced | Reduced | asianpubs.org |

| 3-Amino-1,2,4-triazole, aromatic aldehydes, pyruvic acid | 7-((1H-1,2,4-triazol-5-yl)amino)-5-aryl-4,5,6,7-tetrahydro ijpsonline.comacsgcipr.orgbeilstein-journals.orgtriazolo[1,5-a]pyrimidine-7-carboxylic acids | Acetic acid, Ultrasonication | 34-76% | 120 min | beilstein-journals.org |

Catalyst-Free Conditions and Group-Assisted Purification (GAP) Chemistry

The development of synthetic routes that eliminate the need for, often expensive or toxic, metal catalysts is a significant goal in green chemistry. Several catalyst-free methodologies have been reported for the synthesis of heterocyclic compounds, including pyridines. organic-chemistry.org A transition-metal catalyst-free, regioselective synthesis of polysubstituted pyridines has been achieved through a one-pot Michael addition/[5 + 1] annulation/dehydrofluorinative aromatization reaction sequence using readily available starting materials. organic-chemistry.org Similarly, catalyst-free, one-pot, three-component reactions have been developed for synthesizing 5-amino-1,3-aryl-1Η-pyrazole-4-carbonitriles in environmentally benign solvents like water and ethanol (B145695) at room temperature. nih.gov While these methods provide a pathway to various heterocyclic cores, their direct application to this compound would depend on the specific reactivity of the required precursors.

Group-Assisted Purification (GAP) chemistry represents a novel strategy designed to simplify product isolation and purification, thereby reducing reliance on traditional methods like column chromatography, which consume large volumes of solvents. beilstein-journals.org The core principle of GAP chemistry involves attaching a specific functional group (a "tag") to a reactant. acsgcipr.orgbeilstein-journals.org This tag imparts unique solubility properties to the product, allowing it to be easily separated from reaction impurities by precipitation or extraction, thus avoiding chromatographic purification. acsgcipr.orgbeilstein-journals.org For example, the product carrying the GAP tag might be soluble in polar organic solvents but insoluble in non-polar solvents, enabling purification by simple washing. acsgcipr.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde |

| Dimethyl formamide (DMF) |

| Phosphorus oxychloride |

| Pyrazolo[3,4-b]pyridines |

| 6-Amino-3,5-dicarbonitrile-2-thio-pyridines |

| Zinc chloride (ZnCl₂) |

| 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Cyanoacetamide |

| 3-alkyl-5-aryl isoxazoles |

| 7-azolylaminotetrahydroazolo[1,5-a]pyrimidines |

| 5-amino-1,3-aryl-1Η-pyrazole-4-carbonitriles |

| N-phosphinyl auxiliary |

Reactivity and Mechanistic Investigations of 3 Chloro 5 Phenylpyridine

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying pyridine (B92270) rings. Unlike benzene (B151609) derivatives, the nitrogen atom in the pyridine ring activates the ring towards nucleophilic attack, particularly at positions ortho (C2, C6) and para (C4) to the nitrogen. This activation facilitates the displacement of a leaving group, such as a halogen, by a nucleophile. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups further enhances the reactivity of the pyridine ring toward nucleophiles. libretexts.org

Comparative Reactivity at Pyridine C2, C3, and C4 Positions in SNAr Reactions

The position of the halogen on the pyridine ring dramatically influences its reactivity in SNAr reactions. The generally accepted order of reactivity for chloropyridines is C4 > C2 > C3. uoanbar.edu.iq For instance, 4-chloropyridine (B1293800) is estimated to be about 100,000 times more reactive than 3-chloropyridine (B48278). uoanbar.edu.iq

This reactivity trend is directly related to the stability of the intermediate Meisenheimer complex formed upon nucleophilic attack.

Attack at C2 and C4: When a nucleophile attacks the C2 (ortho) or C4 (para) position, the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. libretexts.orguoanbar.edu.iq This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation and accelerating the reaction. uoanbar.edu.iq

Attack at C3: In contrast, when the attack occurs at the C3 (meta) position, the negative charge in the resonance structures is distributed only on the carbon atoms of the ring. It cannot be delocalized onto the nitrogen atom. libretexts.orguoanbar.edu.iq The absence of this key stabilizing resonance form makes the intermediate for C3-substitution significantly less stable and the reaction much slower. libretexts.orguoanbar.edu.iq

Therefore, halogens at the C3 position, as in 3-chloro-5-phenylpyridine, are considerably less reactive in standard SNAr reactions compared to their C2 and C4 counterparts. libretexts.org

| Position of Chlorine | Relative Reactivity | Reason for Reactivity |

|---|---|---|

| C4 (para) | Highest | Negative charge in the intermediate is delocalized onto the ring nitrogen, providing significant stabilization. uoanbar.edu.iq |

| C2 (ortho) | High | Negative charge in the intermediate is delocalized onto the ring nitrogen. uoanbar.edu.iq Reactivity is slightly lower than C4 in some cases due to the inductive effect of the halogen. uoanbar.edu.iq |

| C3 (meta) | Lowest | Negative charge in the intermediate cannot be delocalized onto the ring nitrogen, leading to a much less stable intermediate. libretexts.orguoanbar.edu.iq |

Influence of Substituents on SNAr Pathways and Intermediate Stabilization

Substituents on the pyridine ring play a critical role in modulating reactivity in SNAr reactions. Electron-withdrawing groups (EWGs) enhance the rate of reaction by further stabilizing the negatively charged Meisenheimer intermediate. vaia.com These groups pull electron density from the ring, making it more electrophilic and better able to accommodate the incoming negative charge. vaia.com The rate enhancement is most pronounced when the EWGs are positioned ortho or para to the leaving group, as they can directly participate in delocalizing the negative charge through resonance. vaia.com

In the case of this compound, the substituents are:

A Chloro Group at C3: This group is the target for substitution but is in the least reactive position.

A Phenyl Group at C5: The phenyl group's electronic effect is complex. It can act as a weak electron-withdrawing group via its inductive effect or participate in resonance. Its position at C5 (meta to the C3 chloro group) means its ability to stabilize an intermediate at C3 via resonance is limited.

For a substitution to occur at the C3 position of this compound, the conditions would need to be significantly more forcing than for a 2- or 4-chloropyridine. The phenyl group at the 5-position does not provide substantial activation for substitution at the 3-position via the standard SNAr mechanism. Studies on 3-substituted 2,6-dichloropyridines have shown that the steric properties of the 3-substituent can influence regioselectivity, implying that bulky groups can direct substitution to the more distant 6-position. researchgate.net

Mechanistic Details of Chloride Displacement (e.g., Reaction with Sodamide)

The reaction of 3-halopyridines with very strong bases, such as sodamide (NaNH₂) in liquid ammonia (B1221849), often proceeds through a different mechanism than the addition-elimination SNAr pathway. This alternative is the elimination-addition mechanism , which involves a highly reactive pyridyne (or aryne) intermediate. askfilo.comgovtpgcdatia.ac.in

The mechanism for the reaction of 3-chloropyridine with sodamide can be described in two main stages:

Elimination: The powerful amide anion (NH₂⁻) first acts as a base, abstracting a proton from the C4 position, which is the most acidic proton adjacent to the chlorine atom. This is followed by the elimination of the chloride ion, leading to the formation of a transient 3,4-pyridyne intermediate. askfilo.comgovtpgcdatia.ac.in

Addition: The pyridyne intermediate is highly strained and reactive. It is rapidly attacked by a nucleophile (in this case, another amide ion). This nucleophilic attack can occur at either C3 or C4 of the pyridyne. Subsequent protonation by the solvent (ammonia) yields a mixture of products: 3-aminopyridine (B143674) and 4-aminopyridine (B3432731). cdnsciencepub.com

An interesting feature of this mechanism is that the incoming nucleophile does not exclusively occupy the position of the departing leaving group. The formation of 4-aminopyridine from 3-chloropyridine is a classic example of cine-substitution. govtpgcdatia.ac.in This non-regiospecific outcome is a strong indicator of a pyridyne intermediate. govtpgcdatia.ac.in For this compound, a similar reaction with sodamide would be expected to proceed via a 4,5-disubstituted pyridyne, potentially leading to a mixture of aminopyridine isomers.

Palladium-Catalyzed Functionalization of Chloropyridines

Palladium catalysis has become an indispensable tool for the functionalization of aryl halides, including chloropyridines. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds under conditions often milder than classical methods. Due to the relative inertness of the C-Cl bond, specific catalyst systems with electron-rich and bulky phosphine (B1218219) ligands are often required for efficient transformations. orgsyn.org

C-H Activation and Arylation Reactions with Heteroarenes

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for forming biaryl compounds, minimizing the need for pre-functionalized starting materials. researchgate.net These reactions typically involve the coupling of a C-H bond of one aromatic compound with an aryl halide. In the context of this compound, it can serve as the aryl halide partner.

The mechanism often relies on a directing group on the other coupling partner (the heteroarene) to achieve regioselectivity. For example, the ortho-C-H bonds of 2-phenylpyridine (B120327) are readily functionalized through a process involving: nih.govrsc.org

C-H Activation: The pyridine nitrogen acts as a directing group, coordinating to the palladium catalyst and facilitating the cleavage of a nearby C-H bond to form a stable five-membered palladacycle intermediate. nih.gov

Oxidative Addition: The aryl chloride (e.g., this compound) adds to the palladium center, typically oxidizing it from Pd(II) to Pd(IV).

Reductive Elimination: The two organic fragments (the activated heteroarene and the phenylpyridine moiety) couple, forming a new C-C bond and regenerating the Pd(II) catalyst. rsc.org

Recent advancements have merged palladium-catalyzed C-H functionalization with visible-light photoredox catalysis, enabling some arylation reactions to proceed at room temperature. acs.org These methods expand the scope and utility of C-H arylation for synthesizing complex molecules. acs.org

Amination Reactions of Aryl Chlorides

The palladium-catalyzed amination of aryl chlorides, a variant of the Buchwald-Hartwig amination, is a premier method for constructing C-N bonds. orgsyn.org This reaction allows for the coupling of aryl chlorides with a wide range of primary and secondary amines. researchgate.net

Key features of this transformation include:

Catalyst System: The reaction's success with less reactive aryl chlorides hinges on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos and BrettPhos are highly effective. researchgate.netnih.gov They promote the rate-limiting oxidative addition of the aryl chloride to the Pd(0) center and facilitate the final reductive elimination step.

Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and generate the active nucleophile. orgsyn.orgnih.gov

Challenges: The pyridine nitrogen in substrates like this compound can potentially coordinate to the palladium center and inhibit catalysis. However, the use of appropriate bulky ligands can mitigate this issue and allow for successful coupling. nih.gov

This methodology provides a direct route to N-aryl pyridines, which are important scaffolds in medicinal chemistry and materials science. For example, 3,5-disubstituted 2-aminopyridines have been synthesized using this approach. nih.gov

| Component | Role | Examples |

|---|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, Palladacycle precatalysts orgsyn.orgnih.gov |

| Ligand | Stabilizes the catalyst, promotes oxidative addition and reductive elimination. | XPhos, BrettPhos, BINAP orgsyn.orgnih.gov |

| Base | Deprotonates the amine to form the active nucleophile. | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS orgsyn.orgnih.gov |

| Amine | The nucleophile that couples with the chloropyridine. | Primary amines, secondary amines, anilines, heterocycles (e.g., morpholine) researchgate.netnih.gov |

Other Transformation Reactions

Reduction of Nitro-Substituted Phenylpyridines (as an analogous study)

The reduction of nitro groups is a fundamental transformation in organic synthesis, often used to introduce an amino functionality. In the context of phenylpyridines, this reaction is well-established. An analogous study on 3-nitro-5-phenylpyridine (B56655) demonstrates a typical reduction process. The nitro group, being a strong electron-withdrawing substituent, can be readily reduced to an amino group.

This transformation is commonly achieved through catalytic hydrogenation. The reaction involves treating the nitro-substituted compound with hydrogen gas in the presence of a metal catalyst, most frequently palladium on a carbon support (Pd/C). The amino group introduced by this reduction can serve as a versatile handle for further synthetic modifications, such as acylation or diazotization. The general scheme for this reduction is a key step in the synthesis of more complex molecules derived from the phenylpyridine scaffold.

| Reactant | Reagents & Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Nitro-5-phenylpyridine | H₂, Palladium on carbon (Pd/C) | 3-Amino-5-phenylpyridine | Catalytic Hydrogenation (Reduction) |

Oxidation Reactions

The oxidation of phenylpyridine derivatives can occur at several positions, depending on the specific substrate and the oxidizing agent used. For a compound like this compound, potential oxidation sites include the pyridine nitrogen and any susceptible substituents on the aromatic rings.

Analogous studies on related compounds provide insight into these potential transformations:

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This is a common reaction for pyridines and can alter the electronic properties of the ring, influencing its reactivity in subsequent steps.

Side-Chain Oxidation: If the phenylpyridine core is substituted with alkyl groups, these can be oxidized. For example, the oxidation of 5-phenyl-2-methylpyridine to 5-phenylpyridine-2-carbaldehyde (B1370684) can be accomplished using oxidizing agents like selenium dioxide (SeO₂). vulcanchem.com

Hydroxyl Group Oxidation: A hydroxyl substituent on the pyridine ring can be oxidized to a keto group. For instance, the hydroxy group in 5-chloro-4-hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide can be converted to a ketone using potassium permanganate (B83412) (KMnO₄).

General Oxidation: More powerful oxidizing agents, such as potassium permanganate or chromium trioxide, can be used for various oxidative transformations on the phenylpyridine system, leading to different oxidized derivatives.

These examples highlight the versatility of the phenylpyridine scaffold in oxidation reactions, which can be used to introduce new functional groups or modify existing ones.

| Substrate Type | Oxidizing Agent | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| Substituted Phenylpyridine | General Oxidizing Agents (e.g., KMnO₄, CrO₃) | Oxidized Derivatives (e.g., N-oxides) | Oxidation | |

| 5-Phenyl-2-methylpyridine | Selenium dioxide (SeO₂) | 5-Phenylpyridine-2-carbaldehyde | Side-Chain Oxidation | vulcanchem.com |

| 5-Chloro-4-hydroxy-phenylpyridine derivative | Potassium permanganate (KMnO₄) | 5-Chloro-4-oxo derivative | Hydroxyl Oxidation |

Advanced Analytical Characterization Techniques in 3 Chloro 5 Phenylpyridine Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 3-Chloro-5-phenylpyridine by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive structural profile. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR, HMBC, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For a related compound, 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide, the aromatic protons of the phenylpyridine moiety show distinct signals. mdpi.com Specifically, the proton on the pyridine (B92270) ring appears as a singlet at approximately 8.85 ppm, while another proton on the same ring is observed as a doublet at around 8.08 ppm. mdpi.com The protons of the phenyl group typically resonate as a multiplet in the range of 7.2-8.5 ppm.

¹³C NMR: The ¹³C NMR spectrum reveals the number and types of carbon atoms. In a derivative, the carbon atoms of the pyridine ring resonate between δ 120–150 ppm. For a similar structure, the carbon attached to the chlorine (C-Cl) and the carbon adjacent to the nitrogen in the pyridine ring can be identified in the downfield region of the spectrum.

2D-NMR (HMBC, COSY): Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Correlation Spectroscopy (COSY), are instrumental in establishing the connectivity between atoms. scribd.com

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. scribd.comemerypharma.com This helps in assigning protons within the same spin system, such as those on the phenyl and pyridine rings.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two to four bonds. scribd.comresearchgate.net This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for confirming the linkage between the phenyl and pyridine rings. emerypharma.comresearchgate.net For instance, correlations would be expected between the protons on the phenyl ring and the carbon atom of the pyridine ring to which it is attached.

| Technique | Observed Data/Correlations | Interpretation |

| ¹H NMR | Aromatic protons resonate in distinct regions. | Provides information on the electronic environment of each proton. |

| ¹³C NMR | Pyridine carbons appear in the δ 120–150 ppm range. | Identifies the carbon skeleton of the molecule. |

| COSY | Cross-peaks between adjacent protons on the rings. | Confirms the proton-proton connectivity within each aromatic ring. |

| HMBC | Correlations between phenyl protons and the pyridine carbon of attachment. | Establishes the C-C bond linking the two ring systems. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a phenylpyridine derivative would show characteristic absorption bands. For a related compound, strong absorptions are noted at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage), which are not present in the parent this compound. vulcanchem.com The spectrum of this compound itself would be characterized by:

C-H stretching vibrations for the aromatic rings, typically appearing above 3000 cm⁻¹.

C=C and C=N stretching vibrations within the aromatic rings, usually found in the 1400-1600 cm⁻¹ region.

C-Cl stretching vibration , which is expected in the fingerprint region, generally between 600-800 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Mass Spectrometry (MS, High-Resolution Mass Spectrometry (HRMS))

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, thus confirming the molecular weight and offering insights into its structure.

MS: In a typical mass spectrum, this compound would exhibit a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and chlorine-containing fragment ions, with the ratio of the M+ to the M+2 peak being approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition. For example, the HRMS data for a derivative, 5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitro-N-phenylbenzamide, showed a calculated value of 512.0630 for [M–H]⁻, with the found value being 512.0628, confirming its molecular formula. mdpi.com For this compound (C₁₁H₈ClN), the exact mass would be calculated and compared to the experimental value to confirm its elemental formula.

| Technique | Information Obtained |

| MS | Molecular weight and fragmentation pattern. Isotopic cluster for chlorine. |

| HRMS | Exact mass, confirming the elemental composition. |

X-ray Crystallography for Solid-State Structure

Molecular Structure Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed three-dimensional electron density map can be generated. From this map, the exact positions of each atom in the molecule can be determined. This allows for the precise measurement of all bond lengths and angles within the molecule. For instance, in the crystal structure of a related dithiazole compound, bond lengths and angles were determined with high precision. mdpi.com The structure of this compound would reveal the planarity of the pyridine and phenyl rings and the dihedral angle between them.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Halogen-π interactions)

The study of the crystal packing reveals how individual molecules of this compound are arranged in the solid state. This arrangement is governed by various non-covalent intermolecular interactions. mdpi.com In the case of this compound, several types of interactions are expected to play a crucial role:

π-π Stacking: The aromatic phenyl and pyridine rings can stack on top of each other, leading to attractive π-π interactions that help to stabilize the crystal structure.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich regions of neighboring molecules, such as the π-system of a phenyl or pyridine ring (halogen-π interaction) or the nitrogen atom of a pyridine ring. rsc.orgsemanticscholar.org These interactions can be highly directional and play a significant role in determining the crystal packing. rsc.org

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of adjacent rings.

Applications and Future Research Directions

3-Chloro-5-phenylpyridine as a Versatile Synthetic Building Block

This compound is a valuable heterocyclic compound, recognized for its utility as a versatile building block in the synthesis of more complex molecules. mountainscholar.orgsynchem.de Its structure, featuring a chlorinated pyridine (B92270) ring coupled with a phenyl group, offers multiple reactive sites for further chemical modifications. vulcanchem.com This adaptability makes it a key intermediate in the creation of a wide range of organic compounds with applications in materials science, agrochemicals, and pharmaceuticals. mountainscholar.org

Precursor for Advanced Organic Materials (e.g., Semiconducting Polymers, Ligands)

The unique electronic and steric properties of this compound make it a suitable precursor for the development of advanced organic materials. Its derivatives are utilized in the synthesis of semiconducting polymers and as ligands in coordination chemistry. google.com

The pyridine nitrogen atom can coordinate with transition metals, forming stable complexes that are integral to the fields of catalysis and materials science. vulcanchem.com For instance, iridium(III) complexes incorporating fluorinated phenylpyridine ligands have been developed for use in electroluminescent applications. google.com The ability to tune the electronic properties of the resulting materials by modifying the substituents on the phenylpyridine core is a significant advantage in designing materials with specific functionalities.

Intermediate in Agrochemical and Pharmaceutical Synthesis

The pyridine and diazine structural motifs are prevalent in a vast number of FDA-approved pharmaceuticals and agrochemicals, highlighting the importance of pyridine-containing intermediates like this compound. mountainscholar.org The presence of the chloro and phenyl groups allows for sequential and regioselective functionalization, making it a key component in the synthesis of biologically active molecules. google.com

In agrochemical research, derivatives of this compound are investigated for their potential as herbicides and insecticides. mdpi.commdpi.comnih.govmdpi.com For example, novel α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal activity. mdpi.com Similarly, pyrazole (B372694) derivatives incorporating the phenylpyridine scaffold have been developed and tested for their herbicidal properties. nih.govmdpi.com The synthesis of these complex agrochemicals often involves multi-step processes where this compound or its derivatives serve as crucial intermediates.

In the pharmaceutical sector, the pyridine ring is a common feature in many drug molecules. acs.org The ability to use this compound as a scaffold allows for the creation of diverse libraries of compounds for drug discovery programs. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are frequently employed to introduce various functional groups onto the pyridine core, leading to the synthesis of potential therapeutic agents. acs.orgbeilstein-journals.org

Table 1: Examples of Bioactive Molecules Derived from Phenylpyridine Scaffolds

| Compound Class | Application | Synthetic Approach |

| α-Trifluoroanisole Derivatives | Herbicides | Suzuki coupling followed by etherification |

| Pyrazole Derivatives | Herbicides | Multi-step synthesis involving Suzuki coupling |

| Benzamide Derivatives | Insecticides | Amide coupling of a phenylpyridine-containing carboxylic acid |

| Piperidine (B6355638) Derivatives | Pharmaceuticals | Catalytic hydrogenation of substituted pyridines |

Role in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves introducing functional groups into a complex molecule at a late step in the synthesis. mpg.deacs.orgmountainscholar.org This approach avoids the need for de novo synthesis for each new analog, thereby accelerating the discovery of molecules with improved properties. mpg.demountainscholar.orgdiva-portal.org

This compound and its derivatives are valuable substrates for LSF due to the reactivity of the C-H and C-Cl bonds. mountainscholar.orgresearchgate.net The chloro group can act as a leaving group in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. nih.gov Furthermore, the pyridine ring can direct C-H activation reactions, enabling the functionalization of specific positions on the molecule. diva-portal.org For instance, iridium-catalyzed C-H activation has been successfully applied to the late-stage functionalization of various pharmaceuticals containing pyridine motifs. diva-portal.org This ability to selectively modify complex molecules containing the this compound core highlights its importance in modern synthetic chemistry.

Emerging Synthetic Methodologies and Catalysis

The synthesis and functionalization of this compound and its derivatives are continually evolving, with a focus on developing more efficient, selective, and sustainable methods. rsc.org Key areas of research include the development of highly regioselective and stereoselective syntheses and the exploration of novel catalytic systems.

Development of Highly Regioselective and Stereoselective Syntheses

Achieving high regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules for pharmaceutical and material applications. mdpi.comresearchgate.netacs.orgnih.govmdpi.com In the context of this compound, this involves controlling the position of substitution on both the pyridine and phenyl rings.

Recent research has focused on developing catalytic systems that can direct reactions to a specific site on the molecule. researchgate.net For example, palladium-catalyzed cross-coupling reactions have been optimized to achieve regioselective arylation of halopyridines. beilstein-journals.orgnih.gov The choice of catalyst, ligands, and reaction conditions plays a critical role in determining the outcome of these reactions. beilstein-journals.orgrsc.org

Stereoselective synthesis is particularly important when creating chiral molecules. mdpi.comnih.govmdpi.com For instance, the synthesis of enantiomerically pure piperidine derivatives, which can be accessed from pyridine precursors, often relies on asymmetric hydrogenation using chiral catalysts. mdpi.com The development of new chiral ligands and catalysts continues to be an active area of research to improve the efficiency and stereoselectivity of these transformations. mdpi.com

Exploration of Novel Catalytic Systems

The field of catalysis is constantly advancing, with the aim of discovering new catalysts that are more active, selective, and environmentally friendly. rsc.orgacs.org For the synthesis and functionalization of this compound, both palladium and nickel-based catalysts are widely used, particularly in cross-coupling reactions. vulcanchem.comnih.govrsc.org

Recent efforts have focused on developing ligand-free palladium-catalyzed Suzuki reactions in aqueous media, which offer a greener alternative to traditional methods that use organic solvents. nih.gov Additionally, the use of bulky, electron-donating phosphine (B1218219) ligands has been shown to accelerate the rate of cross-coupling reactions involving aryl chlorides. beilstein-journals.org

Nickel catalysis has emerged as a cost-effective alternative to palladium for certain cross-coupling reactions. rsc.org However, challenges remain, such as the inhibition of nickel catalysts by certain α-halo-N-heterocycles. rsc.org Ongoing research is exploring new ligand designs and reaction conditions to overcome these limitations. rsc.org Furthermore, the use of other transition metals, such as ruthenium and iridium, is being investigated for C-H activation and other transformations. diva-portal.orgrsc.org The exploration of flow chemistry is also a promising avenue for optimizing palladium-catalyzed cross-coupling reactions, offering better control over reaction parameters and scalability. acs.org

Advanced Computational Modeling and Data-Driven Research

The advancement of computational tools has opened new avenues for understanding and manipulating chemical structures and reactions. For complex molecules like this compound, computational modeling and data-driven approaches are becoming indispensable for predicting molecular behavior and guiding synthetic efforts. These in silico methods offer a cost-effective and efficient way to explore vast chemical spaces, accelerating the discovery and development of novel compounds and materials.

Predictive Modeling for Reaction Outcomes and Product Properties

Predictive modeling plays a crucial role in modern chemistry by enabling the anticipation of reaction outcomes and the physicochemical properties of products before they are synthesized in a laboratory. This is particularly valuable for substituted pyridines, where the electronic effects of different groups can significantly influence reactivity and characteristics.

Computational methods such as Density Functional Theory (DFT) are employed to model reaction pathways and predict the regioselectivity of reactions. For instance, in related phenylpyridine systems, DFT calculations have been used to determine favorable reaction pathways and understand discrepancies between experimental and computational results, which can arise from factors like solvent effects . By calculating parameters like Fukui indices and Lowest Unoccupied Molecular Orbital (LUMO) maps, researchers can predict the most likely sites for nucleophilic or electrophilic attack, guiding the synthesis of specific isomers .

Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. These models are widely used in drug discovery and toxicology to predict the activity of untested compounds based on their molecular descriptors nih.gov. For scaffolds like 3-phenylpyridine, QSAR can help in predicting properties such as binding affinity to biological targets or toxicity nih.gov. The predictive power of these models is heavily reliant on the quality and size of the training data sets nih.gov.

The table below lists some computationally predicted properties for a related compound, illustrating the type of data that can be generated through these models.

Table 1: Computationally Predicted Properties of a Phenylpyridine Analog (Note: Data for the closely related compound 3-Chloro-5-phenylpyridazine is shown for illustrative purposes as direct comprehensive modeling data for this compound is not readily available in the public domain.)

| Property | Predicted Value | Method/Source |

| Molecular Weight | 190.63 g/mol | PubChem 2.2 |

| XLogP3-AA | 2.4 | XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.8.18 |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 |

| Rotatable Bond Count | 1 | Cactvs 3.4.8.18 |

| Polar Surface Area | 25.8 Ų | Cactvs 3.4.8.18 |

| Data sourced from PubChem for CID 10511902 nih.gov. |

Integration of Machine Learning in Synthetic Design

Machine learning (ML) and artificial intelligence (AI) are revolutionizing synthetic chemistry by enabling the design of more efficient and novel synthetic routes. These technologies can analyze vast datasets of chemical reactions to identify patterns and predict optimal conditions, reagents, and pathways.

For a target molecule like this compound, ML algorithms can be used for retrosynthetic analysis. By training on extensive reaction databases, these models can propose multiple synthetic pathways, breaking down the complex target into simpler, commercially available starting materials. This approach can uncover non-intuitive routes that a human chemist might overlook ugent.be.

Furthermore, ML can optimize reaction conditions by navigating high-dimensional chemical spaces that include both discrete variables (like catalyst, ligand, and solvent) and continuous variables (like temperature and concentration) mit.edu. By using techniques such as uncertainty sampling, ML models can intelligently select the most informative experiments to perform, minimizing the number of trials needed to achieve a high yield or desired product purity mit.edu. This accelerates process development and can be integrated into automated reaction platforms for high-throughput screening and optimization mit.edu.

Interdisciplinary Research Opportunities

The unique structural and electronic properties of this compound make it a versatile building block with potential applications across various scientific disciplines. Its phenylpyridine core is a recognized scaffold in materials science and medicinal chemistry, while the chloro-substituent provides a reactive handle for further functionalization, opening up numerous avenues for interdisciplinary research.

Materials Science: Phenylpyridine ligands are fundamental components in the design of organometallic complexes, particularly those involving iridium(III). These complexes are renowned for their use as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as potent photoredox catalysts acs.orgacs.org. Research into new this compound-based iridium complexes could lead to the development of novel emitters with tailored photophysical properties or highly efficient catalysts for visible-light-mediated organic transformations acs.org. Additionally, vanadium complexes incorporating 2-phenylpyridine (B120327) have been explored as precatalysts for olefin oligomerization, suggesting a potential role for this compound derivatives in polymer chemistry nih.gov.

Medicinal Chemistry and Chemical Biology: Pyridine derivatives are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. The phenylpyridine motif is of particular interest, with studies indicating that derivatives can possess significant antimicrobial activity . The this compound scaffold could be elaborated to create libraries of new compounds for screening against bacterial and fungal pathogens. Furthermore, substituted pyridines are being investigated for their potential in treating complex diseases. For example, various pyridine-containing compounds have been studied for their neuroprotective properties in the context of Alzheimer's disease and for their role in managing diabetes joseroda.comjchemrev.com. This suggests that derivatives of this compound could be explored as potential therapeutic agents in these areas.

Table 2: Potential Interdisciplinary Applications of this compound Derivatives

| Research Field | Potential Application | Rationale/Key Feature |

| Materials Science | Phosphorescent Emitters (OLEDs) | Phenylpyridine core for forming emissive Iridium(III) complexes. acs.org |

| Photoredox Catalysts | Use of phenylpyridine ligands in strongly reducing photosensitizers. acs.org | |

| Polymer Chemistry | Analogy to 2-phenylpyridine used in vanadium-based olefin oligomerization catalysts. nih.gov | |

| Medicinal Chemistry | Antimicrobial Agents | Phenyl-substituted pyridines have shown antibacterial and antifungal activities. |

| Neuroprotective Agents | Pyridine scaffolds are explored for treating neurodegenerative diseases like Alzheimer's. joseroda.com | |

| Antidiabetic Agents | Pyridine derivatives are investigated for their effects on enzymes related to diabetes. jchemrev.com | |

| Synthetic Chemistry | Halogen Exchange Reactions | The chloro-substituent can be replaced with other halogens (e.g., bromine) or other functional groups via cross-coupling reactions. nih.gov |

The convergence of advanced computational tools with interdisciplinary research efforts is poised to unlock the full potential of versatile chemical scaffolds like this compound, driving innovation from materials science to medicine.

Q & A

Q. What are the optimal synthetic routes for 3-chloro-5-phenylpyridine, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation or cross-coupling reactions. For example, chlorination of 5-phenylpyridine using phosphorus oxychloride (POCl₃) under reflux can yield the target compound, but side reactions may occur due to competing substitution patterns . Catalytic methods, such as palladium-mediated coupling of chlorinated precursors with phenylboronic acids, offer improved regioselectivity. Yield optimization requires careful control of temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents . Purity is assessed via HPLC or GC-MS, with common impurities including di-chlorinated byproducts or unreacted starting materials .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated in studies of related chloropyridines where hydrogen-bonding interactions and Cl···Cl contacts (3.278 Å) were critical for confirming molecular packing . Complementary techniques include:

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The chlorine atom at the 3-position is susceptible to nucleophilic displacement, particularly with amines or alkoxides. For instance, reaction with sodium methoxide in methanol at 60°C produces 3-methoxy-5-phenylpyridine, but competing elimination to form pyridynes may occur under strongly basic conditions . Steric hindrance from the 5-phenyl group often limits reactivity at the 5-position, favoring 3-substitution .

Advanced Research Questions

Q. How do electronic and steric effects of the 5-phenyl group influence regioselectivity in functionalization reactions?

The electron-donating phenyl group at C-5 destabilizes electrophilic attack at C-5 via resonance, directing electrophiles to C-3 or C-2. Computational studies (DFT calculations) show reduced LUMO density at C-5 due to conjugation with the phenyl ring, making C-3 the preferred site for reactions like nitration or sulfonation . Steric effects further disfavor C-2 substitution in bulkier reagents .

Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Discrepancies in catalytic performance (e.g., Pd/C vs. Pd(PPh₃)₄) often arise from ligand steric bulk and solvent polarity. For Suzuki-Miyaura couplings, polar aprotic solvents (DMF) enhance Pd catalyst stability, while bulky ligands (XPhos) suppress homocoupling. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like catalyst loading (1–5 mol%), temperature, and base (K₂CO₃ vs. Cs₂CO₃) .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with target binding. For example, the chlorine atom’s electronegativity enhances interactions with hydrophobic pockets in enzymes like cytochrome P450, while the phenyl group may engage in π-π stacking with aromatic residues . MD simulations further assess stability of ligand-receptor complexes, with binding free energies calculated via MM-PBSA methods .

Q. What analytical methods differentiate isomeric byproducts in the synthesis of this compound derivatives?

Chiral HPLC or SFC (supercritical fluid chromatography) resolves enantiomers in asymmetric syntheses. For regioisomers (e.g., 2-chloro vs. 3-chloro derivatives), tandem MS/MS fragmentation patterns provide diagnostic ions (e.g., loss of Cl⁻ at m/z 154.6). 2D NMR (NOESY, HSQC) can distinguish substitution patterns via through-space couplings .

Methodological Considerations Table

| Parameter | Basic Research Focus | Advanced Research Focus |

|---|---|---|

| Synthesis | Halogenation, solvent selection | Ligand design, flow chemistry |

| Characterization | NMR, IR, melting point | SC-XRD, in situ Raman monitoring |

| Reactivity | Substitution/elimination balance | Transition-state modeling (DFT) |

| Data Analysis | Yield/purity metrics | Multivariate statistical optimization |

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.